molecular formula C3H5N<br>CH3CH2CN<br>C3H5N B127096 Propionitrile CAS No. 107-12-0

Propionitrile

Cat. No.: B127096
CAS No.: 107-12-0
M. Wt: 55.08 g/mol
InChI Key: FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Description

Propionitrile, also known as ethyl cyanide or propanenitrile, is an organic compound with the formula CH₃CH₂CN. It is a simple aliphatic nitrile and appears as a colorless, water-soluble liquid with a sweetish, pleasant, and ethereal odor. This compound is used as a solvent and a precursor to other organic compounds .

Mechanism of Action

Target of Action

Propionitrile, also known as ethyl cyanide and propanenitrile, is an organic compound with the formula CH3CH2CN . It is a simple aliphatic nitrile It is known that nitrilases, enzymes derived from bacteria, filamentous fungi, yeasts, and plants, play a significant role in the biocatalysis of nitriles .

Mode of Action

This compound can be converted to primary amines by reaction with LiAlH4 . During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. Once stabilized by a Lewis acid-base complexation, the imine salt can accept a second hydride to form a dianion .

Biochemical Pathways

It is known that this compound is a precursor to propylamines by hydrogenation . It is also a C-3 building block in the preparation of the drug flopropione by the Houben-Hoesch reaction .

Pharmacokinetics

Pharmacokinetics generally describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, which results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .

Result of Action

It is known that this compound is used as a solvent and a precursor to other organic compounds . It is also a C-3 building block in the preparation of the drug flopropione by the Houben-Hoesch reaction .

Action Environment

It is known that this compound is a colorless, water-soluble liquid . It is used as a solvent similar to acetonitrile but with a slightly higher boiling point . Environmental factors such as temperature and pressure could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Properties

IUPAC Name

propanenitrile
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InChI

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3
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InChI Key

FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Canonical SMILES

CCC#N
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Molecular Formula

C3H5N, Array
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DSSTOX Substance ID

DTXSID1021879
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Molecular Weight

55.08 g/mol
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Physical Description

Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.]
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Boiling Point

207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F
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Flash Point

35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9%
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Density

0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9
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Vapor Pressure

40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg
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Color/Form

Colorless liquid

CAS No.

107-12-0, 68130-67-6
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Melting Point

-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F
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Record name PROPIONITRILE
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Record name PROPIONITRILE
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Record name Propionitrile
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Synthesis routes and methods I

Procedure details

With a mixture of propionitrile and methylal in a mol ratio of 1:1, a propionitrile conversion of 18 percent is obtained with a methacrylonitrile selectivity of 85 percent.
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Synthesis routes and methods II

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved into a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, as the result of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Synthesis routes and methods III

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved in a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, based upon the results of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionitrile
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Propionitrile
Reactant of Route 3
Propionitrile
Reactant of Route 4
Propionitrile
Reactant of Route 5
Propionitrile
Reactant of Route 6
Propionitrile
Customer
Q & A

Q1: What is the molecular formula and weight of propionitrile?

A1: this compound has the molecular formula C3H5N and a molecular weight of 55.08 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: this compound has been characterized using various spectroscopic techniques, including Raman spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information on the vibrational modes, functional groups, and fragmentation patterns of the molecule. [, , , , , ]

Q3: How does the presence of impurities in this compound affect its use as an electrochemical solvent?

A3: Impurities in this compound can significantly impact voltammetric data. Studies have shown that commercially available this compound often contains impurities that can react with electrochemically active species. Purification methods like distillation and chromatography have been found to improve the purity and electrochemical performance of this compound. []

Q4: How does this compound interact with silica surfaces?

A4: Infrared spectroscopic studies have shown that this compound adsorbs onto silica surfaces through hydrogen bonding interactions between the cyano groups of this compound and the surface silanol groups of silica. The strength of this interaction is influenced by the presence of other components in the liquid phase. For example, strong interactions between the silica surface and a hydrocarbon solvent can reduce the adsorption of this compound. [, ]

Q5: What unique structural features of this compound have been observed at the liquid/silica interface compared to acetonitrile?

A5: Molecular dynamics simulations have revealed that this compound molecules form a compact, entangled bilayer structure at the silica/liquid interface. This contrasts with the interdigitated bilayer observed for acetonitrile, suggesting that the alkyl chain length can influence the interfacial organization of nitrile molecules. []

Q6: Can this compound be used in the synthesis of other valuable chemicals?

A6: Yes, this compound can be used as a starting material in the synthesis of various compounds. For instance, it can be used to synthesize α,β-unsaturated isocyanates through a reaction with phosgene in the presence of hydrogen chloride. [] Additionally, it serves as a precursor for the synthesis of N-lauroyl-β-amino this compound using lipase-catalyzed reactions in organic media. []

Q7: What are the main products formed when propylene reacts with ammonia in the presence of metallic sulfide-alumina catalysts?

A8: The reaction of propylene with ammonia using molybdenum or wolfram sulfide-alumina catalysts predominantly yields acetonitrile. A minor product is this compound, with trace amounts of isobutyronitrile also observed. Adding cobalt or nickel sulfide to the catalyst increases the conversion of propylene to nitriles, particularly acetonitrile. []

Q8: How has molecular dynamics been used to study the behavior of this compound at interfaces?

A9: Molecular dynamics (MD) simulations have been instrumental in understanding the behavior of this compound at interfaces like liquid/vapor and liquid/silica. These simulations provide insights into the orientation and dynamics of this compound molecules at these interfaces, which are crucial for understanding phenomena like adsorption and vibrational sum-frequency generation (VSFG). [, , ]

Q9: What do orientational time correlation functions reveal about the dynamics of this compound at interfaces?

A10: MD simulations allow for the calculation of orientational time correlation functions (TCFs) for specific functional groups in this compound at interfaces. Analysis of these TCFs reveals the timescale and extent of molecular reorientation, offering insights into the dynamic behavior of the liquid at these boundaries. []

Q10: What are the potential health effects of exposure to this compound?

A11: this compound is known to stimulate gastric acid secretion in rats and can lead to the development of duodenal ulcers. Studies using subcutaneous injections of this compound in rats have shown that the compound causes damage to the duodenal lining, beginning with the tips of the villi and progressing to ulcer formation. [, ]

Q11: What biochemical changes have been observed in rats treated with this compound?

A12: this compound administration in rats has been shown to induce a dose- and time-dependent depletion of norepinephrine in various tissues, including the brain, stomach, duodenum, pancreas, and adrenal glands. The compound also affects dopamine levels in a more selective and often biphasic manner. These findings suggest that alterations in catecholamine levels may play a role in the pathogenesis of this compound-induced duodenal ulcers. []

Q12: Can this compound be degraded by microorganisms?

A13: Yes, this compound can be degraded by certain bacteria. Nocardia rhodochrous LL100-21, for example, can utilize this compound as a source of carbon and nitrogen for growth. The degradation process involves enzymatic hydrolysis, yielding propionic acid and ammonia as the major products. This biodegradation pathway highlights the potential for bioremediation of this compound-contaminated environments. []

Q13: What are the challenges in treating wastewater contaminated with this compound?

A14: Treating wastewater containing this compound and other contaminants like acetone, pyrrole, and thiocyanate, typical of oil shale processing, presents challenges. While these compounds are aerobically biodegradable, optimizing the process requires careful consideration of factors such as hydraulic residence times, organic shock loadings, and nitrogen availability to ensure efficient removal and maintain effluent quality. [, ]

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